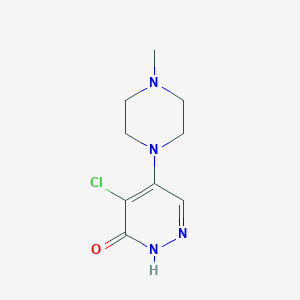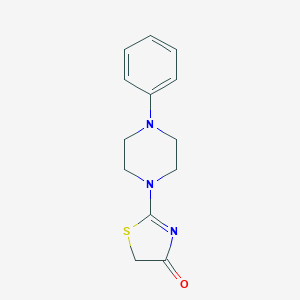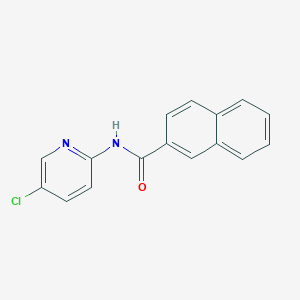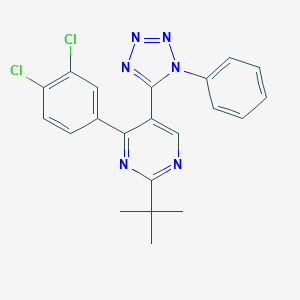
4-chloro-5-(4-methyl-piperazin-1-yl)-pyridazin-3(2H)-one
Descripción general
Descripción
4-chloro-5-(4-methyl-piperazin-1-yl)-pyridazin-3(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been found to possess a wide range of biological activities that make it a promising candidate for drug development.
Aplicaciones Científicas De Investigación
Anti-inflammatory Activity: A study synthesized a novel series of piperazinylthienylpyridazine derivatives, including compounds structurally related to 4-chloro-5-(4-methyl-piperazin-1-yl)-pyridazin-3(2H)-one, and evaluated their anti-inflammatory activity. Some of these compounds showed promising results against carrageenan-induced paw edema, suggesting potential as anti-inflammatory agents (Refaat, Khalil, & Kadry, 2007).
Antidiabetic Potential: Another study focused on the synthesis of triazolo-pyridazine-6-yl-substituted piperazines, which were evaluated for their inhibition potential of Dipeptidyl peptidase-4 (DPP-4), a key enzyme in the management of diabetes. These compounds, related to this compound, showed significant potential as antidiabetic medications (Bindu, Vijayalakshmi, & Manikandan, 2019).
Glucan Synthase Inhibitors: A structure-activity relationship study of pyridazinones, including derivatives of this compound, identified them as β-1,3-glucan synthase inhibitors. These compounds exhibited efficacy in a mouse model of Candida glabrata infection, highlighting their potential in antifungal therapy (Ting et al., 2011).
Antinociceptive Agents: Research into arylpiperazinylalkylpyridazinones, structurally related to the mentioned compound, showed high antinociceptive activity, suggesting their potential as pain-relief agents. The study also explored the mechanism of action of these compounds, indicating their involvement in the inhibition of noradrenaline reuptake (Cesari et al., 2006).
Antimicrobial Activity: A series of N′-(substituted)-2-(4-(3-nitroimidazo[1,2-b]-pyridazin-6-yl)piperazin-1-yl)acetohydrazides and their oxadiazole derivatives, related to this compound, were synthesized and screened for antimicrobial activity. Some compounds exhibited potent activity against various pathogens, including Escherichia coli and Candida albicans (Rao et al., 2022).
Anticancer Activity: A study synthesized new derivatives of this compound and evaluated their cytotoxicity against various human cancer cell lines. Some compounds displayed significant activity, particularly against cervical and colon cancer cell lines (Murty et al., 2011).
Propiedades
IUPAC Name |
5-chloro-4-(4-methylpiperazin-1-yl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4O/c1-13-2-4-14(5-3-13)7-6-11-12-9(15)8(7)10/h6H,2-5H2,1H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBKADIDGYNEAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=O)NN=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[4-(2-chlorophenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B500709.png)
![2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1,3-thiazol-4(5H)-one](/img/structure/B500710.png)
![4-(2-fluorophenyl)-2-isopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]pyrimidine](/img/structure/B500711.png)
![5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-isopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B500713.png)
![5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-isopropyl-4-(2-thienyl)pyrimidine](/img/structure/B500714.png)
![Dimethyl 4-[2-chloro-2-(3-methylphenyl)vinyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B500715.png)
![Dimethyl 4-[2-chloro-2-(4-methoxyphenyl)vinyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B500717.png)
![3-(4-fluorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile](/img/structure/B500721.png)
![2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B500723.png)
![4-[4-(4-methylphenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]benzamide](/img/structure/B500724.png)

![2-tert-butyl-4-(2-chlorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]pyrimidine](/img/structure/B500728.png)